molecular formula C₃¹³C₆H₁₀O₄ B1157186 2-(Methoxymethoxy)benzoic-13C6 Acid

2-(Methoxymethoxy)benzoic-13C6 Acid

Cat. No.: B1157186
M. Wt: 188.13
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methoxymethoxy)benzoic-13C6 Acid is a carbon-13 isotopically labeled derivative of 2-(Methoxymethoxy)benzoic acid. Its molecular formula is C₉H₁₀O₄ (with six ¹³C atoms in the benzene ring), and it has a molecular weight of ~188.14 g/mol (calculated based on isotopic substitution). The compound features a methoxymethoxy (-OCH₂OCH₃) substituent at the 2-position of the benzoic acid ring, which introduces steric bulk and influences solubility, hydrogen bonding, and reactivity. The ¹³C labeling (99% isotopic purity, typical for such compounds ) enables applications in nuclear magnetic resonance (NMR) spectroscopy, metabolic tracing, and pharmacokinetic studies.

Properties

Molecular Formula

C₃¹³C₆H₁₀O₄

Molecular Weight

188.13

Synonyms

2-(Methoxymethoxy)benzoic-13C6 Acid;  o-(Methoxymethoxy)benzoic-13C6 Acid; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Isotopic Features

The table below compares 2-(Methoxymethoxy)benzoic-13C6 Acid with structurally related ¹³C-labeled benzoic acid derivatives:

Compound Name Molecular Formula Isotopic Enrichment Molecular Weight (g/mol) Key Substituents
2-(Methoxymethoxy)benzoic-¹³C6 Acid C₉H₁₀O₄ (¹³C₆) 99% ¹³C ~188.14 2-OCH₂OCH₃
[U-Ring-¹³C6]-4-Hydroxy-3-methoxybenzoic acid C₈H₈O₄ (¹³C₆) 99% ¹³C 174.10 4-OH, 3-OCH₃
[U-Ring-¹³C6]-3-Methoxy-2-methylbenzoic acid C₉H₁₀O₃ (¹³C₆) 99% ¹³C 172.13 3-OCH₃, 2-CH₃
2-Benzyloxy-5-nitrobenzoic-¹³C6 Acid Benzyl Ester C₂₁H₁₇NO₅ (¹³C₆) ≥95% ~379.37 2-OBn, 5-NO₂, benzyl ester

Key Observations :

  • Isotopic Labeling : All compounds feature ¹³C enrichment (99% purity) in the benzene ring, critical for NMR sensitivity and tracer studies .
  • Molecular Weight: The benzyl ester derivative (C₂₁H₁₇NO₅) has a significantly higher molecular weight (~379 g/mol) due to the nitro and benzyl groups, which also introduce additional reactivity (e.g., electrophilic substitution at the nitro position) .

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding: In 2-(2-Ethoxy-2-oxoacetamido)benzoic acid (a non-isotopic analog), the crystal structure reveals chains formed via O–H⋯O and C–H⋯O hydrogen bonds . The methoxymethoxy group in the target compound may similarly participate in hydrogen bonding, but its bulkier structure could lead to less dense packing compared to smaller substituents like -OH or -OCH₃.
  • Thermal Stability : Methoxymethoxy derivatives generally exhibit lower melting points than hydroxy-substituted analogs due to reduced intermolecular hydrogen bonding. For example, [U-Ring-¹³C6]-4-Hydroxy-3-methoxybenzoic acid likely has a higher melting point than the target compound due to its hydroxyl group .

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